molecular formula C13H16BrNO3 B7870974 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B7870974
M. Wt: 314.17 g/mol
InChI Key: UWJVSHVGGBTXTF-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that features a bromophenoxy group and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:

    Formation of 3-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 3-bromophenol is then reacted with 2-bromoethanol to form 2-(3-bromophenoxy)ethanol.

    Cyclization: The 2-(3-bromophenoxy)ethanol undergoes cyclization with tetrahydropyran to form 2-(3-bromophenoxy)-tetrahydro-2H-pyran.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxy compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes involving bromophenoxy groups.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • 2-(4-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • 2-(3-Chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Uniqueness

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interactions. This positioning can lead to different biological activities and properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-10-2-1-3-12(8-10)18-9-13(16)15-11-4-6-17-7-5-11/h1-3,8,11H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJVSHVGGBTXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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